molecular formula C13H18ClNO3S B5226153 1-[(5-chloro-2-propoxyphenyl)sulfonyl]pyrrolidine

1-[(5-chloro-2-propoxyphenyl)sulfonyl]pyrrolidine

Cat. No.: B5226153
M. Wt: 303.81 g/mol
InChI Key: WKBCAGFRTZGLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-chloro-2-propoxyphenyl)sulfonyl]pyrrolidine is a chemical compound that belongs to the class of sulfonyl pyrrolidine derivatives. It is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is responsible for the reabsorption of glucose in the kidney. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of type 2 diabetes mellitus.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidine derivatives can have various biological activities .

Future Directions

Pyrrolidine derivatives are of interest in drug discovery due to their diverse biological activities . Future research could explore the potential biological activities of this specific compound.

Properties

IUPAC Name

1-(5-chloro-2-propoxyphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3S/c1-2-9-18-12-6-5-11(14)10-13(12)19(16,17)15-7-3-4-8-15/h5-6,10H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBCAGFRTZGLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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